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Executive Summary

Foliglurax (PXT002331) is a selective positive allosteric modulator (PAM) of the metabotropic
glutamate receptor 4 (mGIluR4) that was investigated as a potential non-dopaminergic therapy
for Parkinson's disease (PD). The rationale for its development was based on the hypothesis
that modulating the overactive glutamatergic neurotransmission in the basal ganglia of
individuals with PD could alleviate motor symptoms and levodopa-induced dyskinesia (LID).
Preclinical studies in rodent and primate models of PD showed promising results, suggesting
both symptomatic relief and potential neuroprotective effects. However, a Phase Il clinical trial
(NCT02619221) in patients with moderate to severe PD did not meet its primary and secondary
endpoints, leading to the discontinuation of its development. This technical guide provides an
in-depth overview of the mechanism of action of Foliglurax, summarizing the key preclinical
and clinical data, and detailing the experimental methodologies employed in its evaluation.

The Role of mGIuR4 in the Basal Ganglia Circuitry

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra
pars compacta leads to a cascade of neurochemical imbalances within the basal ganglia, a
group of subcortical nuclei critical for motor control. A key consequence of this dopamine
depletion is the hyperactivity of the subthalamic nucleus (STN) and the internal globus pallidus
(GPi), resulting in excessive inhibition of the thalamus and subsequent motor deficits.
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The corticostriatal pathway, which uses the excitatory neurotransmitter glutamate, becomes
overactive in PD, contributing to this pathological cascade. Metabotropic glutamate receptor 4
(mGIuR4), a Gi/o-coupled receptor, is strategically located on presynaptic terminals of the
striatopallidal pathway. Its activation leads to a decrease in the release of GABA, an inhibitory
neurotransmitter. This reduction in GABAergic transmission is hypothesized to disinhibit the
external globus pallidus (GPe), which in turn increases its inhibitory input to the STN, thereby
normalizing the hyperactivity of the indirect pathway.

Signaling Pathway of mGIluR4 Activation

Foliglurax, as a positive allosteric modulator, does not directly activate mGIluR4 but enhances
its sensitivity to the endogenous ligand, glutamate. This potentiation of mGIluR4 signaling leads
to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic
AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased protein kinase A
(PKA) activity and ultimately modulates downstream effectors to reduce neurotransmitter
release.

Click to download full resolution via product page

Caption: mGIluR4 signaling cascade modulated by Foliglurax.

Preclinical Evidence for Foliglurax in Parkinson's
Disease Models
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The therapeutic potential of Foliglurax was assessed in various preclinical models of
Parkinson's disease, primarily in rodents and non-human primates treated with the neurotoxin
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic
neurons.

Neuroprotection in MPTP-Lesioned Mice

A key study investigated the neuroprotective effects of Foliglurax in a mouse model of early
Parkinson's disease.

» Animal Model: Male C57BL/6 mice were used.
e Treatment Groups:
o Vehicle (Control)
o MPTP only
o Foliglurax (1, 3, or 10 mg/kg, oral administration) + MPTP

o Procedure: Mice were treated daily with Foliglurax or vehicle for 10 days. On day 5, a single
injection of MPTP (20 mg/kg, intraperitoneal) was administered. The animals were
euthanized on day 11.

e Qutcome Measures:

o Striatal levels of dopamine and its metabolites (DOPAC and HVA) were measured by high-
performance liquid chromatography (HPLC).

o Dopamine transporter (DAT) binding in the striatum and substantia nigra was quantified by
autoradiography.

o Markers of astrogliosis (GFAP) and microglial activation (Ibal) in the striatum were
assessed by immunohistochemistry.
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MPTP + MPTP + MPTP +
Parameter Vehicle MPTP Foliglurax Foliglurax Foliglurax
(1 mg/kg) (3 mg/kg) (10 mg/kg)

Striatal
Dopamine (%  100% ~40% ~50% ~80% ~55%

of Control)

Striatal DAT
Binding (% of  100% ~50% ~60% ~90% ~65%
Control)

Striatal GFAP
Levels (% of 100% ~180% ~160% ~110%* ~150%
Control)

*p < 0.05 compared to MPTP group

These results indicate that Foliglurax at a dose of 3 mg/kg provided significant neuroprotection
against MPTP-induced dopaminergic neurodegeneration and reduced neuroinflammation.

Symptomatic Efficacy in MPTP-Treated Primates

Studies in MPTP-treated macaques, a gold-standard model for preclinical PD research,
demonstrated the potential of Foliglurax to alleviate motor symptoms and levodopa-induced
dyskinesia.

» Animal Model: Cynomolgus monkeys (Macaca fascicularis) were rendered parkinsonian by
systemic administration of MPTP.

o Treatment: Foliglurax was administered orally, both as a monotherapy and as an adjunct to
a sub-optimal dose of levodopa.

e Qutcome Measures:

o Parkinsonian disability was assessed using a standardized primate rating scale,
evaluating symptoms such as bradykinesia, tremor, posture, and mobility.
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o Levodopa-induced dyskinesia was rated using a dyskinesia scale.

In a study by Charvin et al. (2018), Foliglurax as an adjunct to levodopa induced a robust and
dose-dependent reversal of parkinsonian motor symptoms in MPTP-treated macaques.
Furthermore, Foliglurax strongly decreased the severity of levodopa-induced dyskinesia.
These findings provided a strong rationale for advancing Foliglurax into clinical trials.

Phase Il Clinical Trial of Foliglurax (NCT02619221)

A randomized, double-blind, placebo-controlled Phase Il study was conducted to evaluate the
efficacy and safety of Foliglurax as an adjunct to levodopa in patients with Parkinson's disease
experiencing motor fluctuations.

Study Design and Methodology

o Patient Population: 157 patients with idiopathic Parkinson's disease, experiencing at least
2.5 hours of "OFF" time per day and troublesome dyskinesia.

e Treatment Arms:
o Placebo (twice daily)
o Foliglurax 10 mg (twice daily)
o Foliglurax 30 mg (twice daily)
o Duration: 28 days of treatment.

» Primary Endpoint: Change from baseline in daily awake "OFF" time, as assessed by patient-
completed Hauser diaries.

e Secondary Endpoints: Change from baseline in "ON" time without troublesome dyskinesia
(as recorded in Hauser diaries) and change in the Unified Dyskinesia Rating Scale
(UDysRS) total score.
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Caption: Workflow of the Phase Il clinical trial of Foliglurax.

Clinical Trial Results

The Phase Il study did not meet its primary or key secondary endpoints.
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Treatment Group Mean Change from Baseline (hours)
Placebo -1.9
Foliglurax 10 mg -2.2
Foliglurax 30 mg -2.4

While there was a numerical trend towards a greater reduction in "OFF" time with Foliglurax,
the differences compared to placebo were not statistically significant. Similarly, no significant
improvements were observed in "ON" time without troublesome dyskinesia or in the UDysRS
scores. Foliglurax was generally well-tolerated.

Conclusion and Future Directions

Foliglurax represented a rational, mechanism-based approach to treating Parkinson's disease
by targeting the glutamatergic system. Preclinical studies in both rodent and primate models of
PD provided a strong foundation for its clinical development, demonstrating both symptomatic
efficacy and potential neuroprotective effects. However, the failure of the Phase Il clinical trial to
demonstrate a statistically significant benefit in patients with moderate to severe Parkinson's
disease highlights the challenges of translating preclinical findings to the clinical setting.

Several factors could have contributed to the lack of efficacy in the clinical trial, including the
choice of patient population, the dose levels tested, the duration of treatment, and the inherent
complexities of the disease. Despite the discontinuation of Foliglurax's development, the
exploration of non-dopaminergic targets, including other modulators of the glutamatergic
system, remains a promising avenue for future therapeutic strategies in Parkinson's disease.
Further research is warranted to better understand the role of mGluR4 and other glutamate
receptors in the pathophysiology of PD and to identify patient subpopulations that may be more
likely to respond to this therapeutic approach.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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